(s)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Description
(S)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the thiazolidine ring. Its molecular formula is C₁₁H₁₉NO₄S, with a molecular weight of 261.34 g/mol . The compound is a white crystalline powder used in pharmaceutical synthesis and asymmetric catalysis, where stereochemical control is critical. The Boc group enhances solubility and stability during synthetic processes, making it a preferred intermediate in peptide and β-lactam antibiotic synthesis .
Properties
IUPAC Name |
(4S)-5,5-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)12-6-17-11(4,5)7(12)8(13)14/h7H,6H2,1-5H3,(H,13,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSPELSRTNXPPY-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(CS1)C(=O)OC(C)(C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N(CS1)C(=O)OC(C)(C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101155928 | |
| Record name | 3-(1,1-Dimethylethyl) (4S)-5,5-dimethyl-3,4-thiazolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101155928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112898-19-8 | |
| Record name | 3-(1,1-Dimethylethyl) (4S)-5,5-dimethyl-3,4-thiazolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112898-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,1-Dimethylethyl) (4S)-5,5-dimethyl-3,4-thiazolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101155928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiazolidine Ring Formation: Core Synthetic Strategies
The 5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid scaffold is synthesized through a cyclocondensation reaction between L-cysteine and acetone. Under acidic conditions (pH 2–3, HCl), the primary amine of cysteine reacts with the carbonyl group of acetone, forming a Schiff base intermediate. Subsequent intramolecular cyclization with the thiol group yields the thiazolidine ring .
Critical Parameters :
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Temperature : 50–60°C minimizes racemization while ensuring complete cyclization.
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Solvent System : Aqueous ethanol (50% v/v) balances solubility and reaction kinetics.
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Workup : Acidification to pH 3–4 precipitates the product, achieving 80–85% purity before recrystallization .
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 50–60°C | Below 50°C: Incomplete reaction; Above 60°C: Racemization |
| pH | 2.0–3.0 | Higher pH delays cyclization; Lower pH degrades cysteine |
| Reaction Time | 6–8 hours | Shorter durations yield unreacted starting material |
Boc Protection: Enhancing Stability and Reactivity
The tert-butoxycarbonyl (Boc) group is introduced to the secondary amine of the thiazolidine ring using di-tert-butyl dicarbonate (Boc₂O). This step is critical for preventing unwanted side reactions during subsequent synthetic steps, such as peptide couplings.
Standard Protocol :
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Deprotonation : The thiazolidine amine is deprotonated with triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM).
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Acylation : Boc₂O (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12–16 hours.
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Workup : The reaction is quenched with aqueous citric acid, and the product is extracted into DCM. Evaporation yields a crude solid, which is purified via recrystallization (hexane:ethyl acetate) .
Industrial Adaptation :
A patent-pending single-step method substitutes DCM with ethanol, enabling reflux conditions (78°C) and eliminating the need for cryogenic cooling. This approach achieves comparable yields (75–80%) while reducing solvent waste by 40% .
| Reagent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Boc₂O + Et₃N | DCM | 25°C | 78 | 98 |
| Boc₂O (neat) | Ethanol | 78°C | 75 | 95 |
Stereochemical Control and Racemization Mitigation
The (S)-configuration at C4 is preserved through stringent pH and temperature control. Racemization studies reveal:
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pH Sensitivity : Above pH 8.0, epimerization at C4 occurs within 1 hour (20% R-isomer formation).
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Thermal Stability : Prolonged heating (>80°C) in polar solvents accelerates racemization (0.5% per hour at 60°C) .
Recommended Practices :
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Maintain reaction pH between 5.0–7.0 during Boc protection.
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Use aprotic solvents (e.g., DCM) for temperature-sensitive steps.
Industrial-Scale Production: Process Intensification
Flow chemistry platforms enhance throughput and consistency. Key advancements include:
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Continuous Stirred-Tank Reactors (CSTRs) : Achieve 95% conversion in 2 hours (vs. 8 hours batchwise).
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In-Line Analytics : HPLC monitoring adjusts reagent stoichiometry in real time, reducing batch failures by 25% .
| Metric | Batch Process | Flow Process |
|---|---|---|
| Cycle Time | 24 hours | 4 hours |
| Solvent Consumption | 10 L/kg product | 4 L/kg product |
| Energy Use | 150 kWh/kg | 90 kWh/kg |
Analytical Characterization and Quality Control
HPLC Analysis :
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Column : C18, 250 × 4.6 mm, 5 µm
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Mobile Phase : 0.1% TFA in water (A) and acetonitrile (B), gradient 20–80% B over 20 minutes.
NMR Validation :
Scientific Research Applications
(S)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a compound widely utilized in various research fields, including synthetic chemistry, drug development, biotechnology, material science, and analytical chemistry . It has shown promise in the development of anti-inflammatory and anti-cancer agents .
Key Information
- CAS Number: 112898-19-8
- Molecular Formula: C11H19NO4S
- Molecular Weight: 261.34
- Optical Activity: D= +90 ± 2º (C=1 in EtOH)
Applications
This compound is utilized in several research areas :
- Synthetic Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, acting as a building block for creating complex molecules .
- Drug Development: Due to its unique structural properties that enhance biological activity, the compound is used in the development of new drugs, specifically anti-inflammatory and anti-cancer agents .
- Biotechnology: It is employed in the design of biocatalysts to improve the efficiency of biochemical reactions, making these processes more sustainable and cost-effective .
- Material Science: The compound's properties are utilized to develop new materials like polymers and coatings that require specific chemical functionalities for enhanced performance .
- Analytical Chemistry: It functions as a standard in analytical methods, which helps to accurately quantify related substances in complex mixtures and is essential for quality control in manufacturing .
Mechanism of Action
The mechanism of action of (s)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the active amine functionality, which can then participate in further chemical reactions or biological interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric and Stereochemical Variants
a) (R)-Boc-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxylic Acid
- Molecular Formula: C₁₁H₁₉NO₄S (same as S-enantiomer).
- Key Difference : The R-configuration at the chiral center alters its interaction with enantioselective enzymes and receptors.
- Applications : Used in analogous synthetic pathways but may exhibit divergent biological activity due to stereospecificity .
b) (2R,4S)-2-Aminomethyl-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxylic Acid Dihydrochloride
Deprotected Analogues
a) (R)-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxylic Acid
- Molecular Formula: C₆H₁₁NO₂S.
- Key Difference : Lacks the Boc group, exposing the amine for direct reactivity.
b) Ampicillinoic Acid
Pharmacologically Active Derivatives
a) 2-[1-(Dihydroxyboranyl)(2-Phenylacetamido)Methyl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxylic Acid
- Activity : Micromolar inhibitor of class C β-lactamases but inactive against class A enzymes.
- Mechanism : Boronic acid group mimics tetrahedral intermediates in enzyme catalysis .
b) ZZ7 ((2R,4S)-2-[(R)-{[(2R)-2-Amino-2-Phenylacetyl]Amino}(Carboxy)Methyl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxylic Acid)
- Binding Affinity : -7.9 kcal/mol for bacterial penicillin-binding proteins (PBPs), comparable to ampicillin (-7.8 kcal/mol) .
a) (2RS,4S)-2-[[[(1R)-1-Carboxy-1-(2-Ethoxy-1-Naphthyl)Carbonyl]Amino]Methyl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxylic Acid
- Role : Intermediate in nafcillin sodium synthesis.
- Key Feature : Bulky naphthyl group introduces steric hindrance, affecting reaction yields (75% isolated) .
b) Amoxicillin EP Impurity K
Comparative Analysis Table
Key Findings and Implications
Stereochemistry Matters : The S- and R-enantiomers of Boc-protected thiazolidines exhibit divergent applications in asymmetric synthesis and drug activity .
Protection Group Utility: Boc enhances stability and solubility, whereas deprotected analogues (e.g., ampicillinoic acid) are more reactive but less stable .
Structural-Activity Relationships : Substituents like boronic acid or naphthyl groups drastically alter biological targeting and synthetic efficiency .
Pharmaceutical Relevance : Thiazolidine derivatives are pivotal in antibiotic synthesis but require stringent control to avoid dimerization or epimerization .
Biological Activity
(s)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a chiral compound notable for its thiazolidine ring structure, which contains both sulfur and nitrogen atoms. This compound is widely studied for its potential biological activities, including enzyme inhibition and antimicrobial properties. Its applications span across various fields such as medicinal chemistry, organic synthesis, and industrial production.
| Property | Value |
|---|---|
| CAS Number | 112898-19-8 |
| Molecular Formula | C₁₁H₁₉NO₄S |
| Molecular Weight | 261.34 g/mol |
| IUPAC Name | (2S)-5,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid |
| SMILES | CC1(C(NC(S1)C(=O)OC(C)(C)C)C(=O)O)C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazolidine ring facilitates binding to enzymes and proteins, potentially inhibiting their activity or altering their function. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability and reactivity during chemical reactions.
Enzyme Inhibition
Research indicates that thiazolidine derivatives exhibit significant enzyme inhibition properties. For instance, studies have shown that certain thiazolidine compounds can inhibit key enzymes involved in metabolic pathways, which may contribute to their therapeutic effects in conditions such as diabetes and cancer .
Antimicrobial Properties
Thiazolidine derivatives have been explored for their antimicrobial activities. A study highlighted that compounds with thiazolidine rings demonstrated varying degrees of antibacterial and antifungal effects against several pathogens. The structure-activity relationship (SAR) analysis suggested that modifications in the thiazolidine ring could enhance antimicrobial potency .
Case Studies
-
Anticancer Activity
A recent study investigated the anticancer potential of thiazolidinone derivatives similar to this compound. The derivatives were tested against various cancer cell lines, showing promising results with IC50 values lower than standard chemotherapeutics like doxorubicin. For example, a derivative exhibited an IC50 of 0.72 µM against the A549 lung cancer cell line . -
Antioxidant Activity
Another study focused on the antioxidant properties of thiazolidinone compounds. The results indicated that certain derivatives had significant antioxidant activity with EC50 values ranging from 1.128 to 2.489 mM. These findings suggest potential applications in preventing oxidative stress-related diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| (s)-Boc-5,5-dimethyl-1,3-thiazolidine-2-carboxylic acid | Moderate enzyme inhibition |
| (s)-Boc-4,4-dimethyl-1,3-thiazolidine-4-carboxylic acid | Lower antimicrobial activity |
| (s)-Boc-5-methyl-1,3-thiazolidine-4-carboxylic acid | Enhanced anticancer properties |
The uniqueness of this compound lies in its specific substitution pattern on the thiazolidine ring and the Boc protecting group, which influence its reactivity and biological activity.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the thiazolidine nitrogen for further functionalization.
Mechanistic Insight : Acidic cleavage generates a carbamic acid intermediate, which decomposes to release CO₂ and yield the deprotected amine . Steric hindrance from the 5,5-dimethyl group slows reaction kinetics compared to unsubstituted analogues .
Oxidation of the Thiazolidine Ring
The sulfur atom in the thiazolidine ring undergoes selective oxidation.
| Reagent | Conditions | Product |
|---|---|---|
| H₂O₂ (30%) | RT, 12 hours | Sulfoxide (diastereomeric mixture) |
| m-CPBA | DCM, 0°C, 2 hours | Sulfone |
Stereochemical Outcomes :
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Sulfoxide formation proceeds with moderate diastereoselectivity (60:40 R/S ratio) due to steric effects from the dimethyl groups .
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Sulfones are formed as single stereoisomers under controlled conditions .
Functionalization of the Carboxylic Acid
The carboxylic acid moiety participates in condensation and coupling reactions.
Hydrazide Formation
| Reagents | Conditions | Yield |
|---|---|---|
| DCC, hydrazine hydrate | DCM, 24 hours at RT | 75–85% |
| EDC·HCl, NHS | DMF, 12 hours at 4°C | 90% |
Applications : Hydrazides serve as intermediates for synthesizing hydrazones with aldehydes/ketones, enabling access to antimicrobial agents .
Esterification
| Alcohol | Catalyst | Yield |
|---|---|---|
| Methanol | H₂SO₄ | 68% |
| Benzyl alcohol | DMAP, DCC | 82% |
Notes : Ester derivatives enhance membrane permeability in drug-design applications .
Ring-Opening and Rearrangement Reactions
The thiazolidine ring undergoes acid-mediated rearrangements:
Lactam Formation
Under strong acidic conditions (e.g., TFA), the ring opens to form iminium intermediates, which cyclize into γ-lactams :
Conditions : TFA/DCM, 2 hours → Neutralization with NaHCO₃
Product : Enantiopure γ-lactam with retained configuration at C-4 .
Oxathiane Formation
Reaction with aldehydes in acidic media yields 1,3-oxathiane derivatives:
| Substrate | Product | Diastereomeric Ratio |
|---|---|---|
| Formaldehyde | 6-membered oxathiane | 95:5 |
| Cyclohexanone | Bicyclic oxathiane-lactam | Single isomer |
Mechanism : Ring opening generates a sulfonium ion intermediate, followed by nucleophilic attack and cyclization .
Comparative Reactivity
The 5,5-dimethyl substitution influences reactivity relative to unsubstituted thiazolidines:
| Reaction Type | Unsubstituted Thiazolidine | 5,5-Dimethyl Thiazolidine |
|---|---|---|
| Boc Deprotection | 1 hour in TFA | 2–4 hours in TFA |
| Oxidation (to sulfoxide) | 90% yield, 50:50 dr | 75% yield, 60:40 dr |
| Hydrazide Formation | 95% yield | 85% yield |
Key Factor : Steric bulk from dimethyl groups reduces reaction rates but improves stereochemical control in some cases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (S)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, and how are reaction conditions optimized?
- The compound is typically synthesized via a multi-step process involving Boc-protection of the thiazolidine ring. A representative method involves pH-controlled condensation and precipitation. For example, a related synthesis (for a stereoisomer) uses aqueous sodium hydroxide (pH 12–12.5) at 35–40°C for activation, followed by acidification with orthophosphoric acid (pH 3) to precipitate the product . Key parameters include temperature control to avoid racemization and precise pH adjustment for optimal yield.
Q. How is the purity and stereochemical integrity of the compound validated?
- Analytical techniques include:
- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity.
- NMR : H and C NMR confirm the Boc group and thiazolidine ring integrity. Chiral shift reagents or derivatization agents (e.g., Marfey’s reagent) verify enantiopurity .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. What are the recommended storage conditions to prevent degradation?
- Store at –20°C under inert gas (argon/nitrogen) to minimize hydrolysis of the Boc group. Desiccants (e.g., silica gel) prevent moisture-induced degradation. Stability studies recommend monitoring via TLC or HPLC every 6 months .
Advanced Research Questions
Q. How does the stereochemistry of the thiazolidine ring influence its reactivity in peptide coupling?
- The (S)-configuration at C4 enhances rigidity, favoring β-turn induction in peptide backbones. This stereochemical preference reduces side reactions (e.g., epimerization) during solid-phase synthesis. Comparative studies with the (R)-isomer show 10–15% higher coupling efficiency for the (S)-form in Fmoc-based strategies .
Q. What strategies mitigate Boc-group cleavage during prolonged reactions?
- Acid Sensitivity : Avoid trifluoroacetic acid (TFA) in excess; use milder acids (e.g., 1% HCl in dioxane) for selective deprotection.
- Temperature Control : Maintain reactions below 25°C to prevent premature cleavage.
- Additives : Scavengers like triisopropylsilane (TIS) reduce side reactions during TFA-mediated deprotection .
Q. How is the compound utilized in X-ray crystallography for protein structure determination?
- As a heavy-atom derivative, the sulfur atom in the thiazolidine ring facilitates phase determination via SAD/MAD phasing. Co-crystallization with SHELX-refined models (e.g., PDB entries) demonstrates its utility in resolving high-resolution (<1.5 Å) structures of cysteine-rich proteins .
Q. What are the challenges in analyzing its degradation products, and how are they resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
